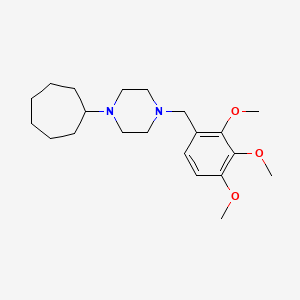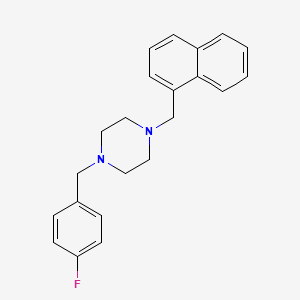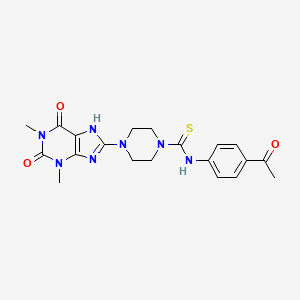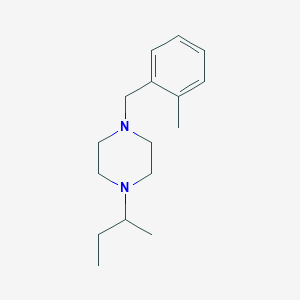
3-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with 2,4-dimethylphenyl and 4-methoxyphenyl groups, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a suitable leaving group and a strong nucleophile.
Final Cyclization: The final step involves the cyclization of the substituted intermediates to form the desired quinazolinone compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure the compound’s quality and consistency.
化学反応の分析
Types of Reactions
3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a promising candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may find applications in the development of new materials and chemical processes due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may interact with specific receptors, altering their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
3-(2,4-DIMETHYLPHENYL)-2-PHENYL-4(3H)-QUINAZOLINONE: Lacks the methoxy group, which may affect its biological activity.
3-(2,4-DIMETHYLPHENYL)-2-(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical reactivity and biological properties.
3-(2,4-DIMETHYLPHENYL)-2-(4-CHLOROPHENYL)-4(3H)-QUINAZOLINONE: Substituted with a chlorine atom, which may influence its pharmacokinetic and pharmacodynamic properties.
Uniqueness
The presence of both 2,4-dimethylphenyl and 4-methoxyphenyl groups in 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE contributes to its unique chemical and biological properties. These substitutions may enhance its stability, solubility, and bioactivity compared to similar compounds.
特性
分子式 |
C23H20N2O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2/c1-15-8-13-21(16(2)14-15)25-22(17-9-11-18(27-3)12-10-17)24-20-7-5-4-6-19(20)23(25)26/h4-14H,1-3H3 |
InChIキー |
HYHKRRCIDRBDSU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)
![6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10879693.png)

![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879712.png)

![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)

![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)

